molecular formula C6H4BrNO3 B3220440 2-Bromo-5-hydroxyisonicotinic acid CAS No. 1196156-65-6

2-Bromo-5-hydroxyisonicotinic acid

Cat. No.: B3220440
CAS No.: 1196156-65-6
M. Wt: 218 g/mol
InChI Key: RTZRAFVOLCCLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-hydroxyisonicotinic acid (CAS 1196156-65-6) is a brominated hydroxypyridinecarboxylic acid with the molecular formula C6H4BrNO3 and a molecular weight of 218.01 . This compound is presented as a solid and should be stored sealed in a dry environment, ideally between 2-8°C . As a multifunctional pyridine derivative, it serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The bromine and hydroxy substituents on the pyridine ring make it a versatile precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions and other synthetic transformations . Researchers utilize this compound in the development of novel chemical entities, particularly in the synthesis of potential pharmacologically active molecules . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For safe handling, please refer to the corresponding Safety Data Sheet. Key identifiers include the SMILES code O=C(O)C1=C(O)C=NC(Br)=C1 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-hydroxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZRAFVOLCCLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 5 Hydroxyisonicotinic Acid and Analogous Structures

Direct Bromination Strategies and Regioselectivity Control

The direct introduction of a bromine atom onto the pyridine (B92270) ring of a precursor carboxylic acid is a primary strategy for the synthesis of 2-bromo-5-hydroxyisonicotinic acid. Control of regioselectivity is paramount in these electrophilic substitution reactions.

Electrophilic Bromination of Precursor Pyridine Carboxylic Acids

The direct electrophilic bromination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, the presence of activating groups, such as a hydroxyl group, can facilitate the reaction. For the synthesis of this compound, 5-hydroxyisonicotinic acid serves as the logical precursor. The hydroxyl group at the 5-position and the carboxylic acid at the 4-position influence the regioselectivity of the bromination. Theoretical analyses and experimental evidence on substituted pyridines and other aromatic systems suggest that the position of electrophilic attack is a result of the interplay between the electronic effects of the substituents. nih.govrsc.org

In a related system, the bromination of 2-hydroxynicotinic acid (an isomer of 5-hydroxyisonicotinic acid) has been studied. The hydroxyl group in this precursor directs the incoming electrophile, leading to the formation of the 5-bromo derivative. researchgate.net This suggests that for 5-hydroxyisonicotinic acid, the hydroxyl group would similarly direct the bromination, with the bromine atom preferentially substituting at the 2-position, which is ortho to the hydroxyl group and meta to the carboxylic acid.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of isomers and byproducts. Key parameters that are often adjusted include the choice of brominating agent, solvent, temperature, and reaction time. For the bromination of activated pyridine systems, a variety of brominating agents can be employed, ranging from molecular bromine to N-bromosuccinimide (NBS). nih.gov

In the case of the bromination of 2-hydroxynicotinic acid, reaction conditions have been optimized for large-scale production. researchgate.net The use of sodium hypobromite (B1234621) in an aqueous solution at room temperature has been shown to be effective. The pH of the reaction mixture can also play a significant role in the kinetics and selectivity of the bromination of phenols and related compounds. researchgate.net For instance, studies on the bromination of other activated aromatic systems have demonstrated that careful control of temperature and the stoichiometry of the brominating agent can prevent the formation of di-brominated byproducts. researchgate.net

The table below summarizes optimized conditions for the bromination of a related precursor, 2-hydroxynicotinic acid, which can serve as a starting point for the optimization of the synthesis of this compound.

PrecursorBrominating AgentSolventTemperatureYieldReference
2-Hydroxynicotinic AcidSodium HypobromiteWaterRoom Temp.High researchgate.net
2-Hydroxynicotinic AcidBromine in NaOH(aq)Water0°C to RT- byjus.com

Scalable Synthesis Protocols for Research and Specialty Chemical Production

The development of scalable synthetic protocols is essential for transitioning from laboratory-scale research to the production of specialty chemicals. A procedure for the large-scale preparation of 5-bromo-2-hydroxynicotinic acid has been reported, which avoids the use of hazardous elemental bromine. researchgate.net This method utilizes commercially available and inexpensive reagents, making it suitable for industrial application. The protocol involves the in-situ generation of the brominating agent, which simplifies handling and improves safety. Such methodologies are crucial for the cost-effective and safe production of bromo-hydroxypyridine carboxylic acids on a larger scale. researchgate.net

Environmentally Conscious Bromination Reagents (e.g., Sodium Hypobromite)

The use of environmentally benign reagents is a growing focus in chemical synthesis. Traditional bromination methods often employ molecular bromine, which is toxic and corrosive. Sodium hypobromite (NaOBr), generated in situ from sodium bromide and an oxidant like sodium hypochlorite (B82951) (bleach), offers a safer and more environmentally friendly alternative. researchgate.netbyjus.com This reagent can be used in aqueous solutions under mild conditions. The preparation of stabilized aqueous solutions of sodium hypobromite has also been developed, further enhancing its practicality for industrial use. google.com The use of such reagents aligns with the principles of green chemistry by reducing the use of hazardous substances.

Indirect Synthetic Routes via Functional Group Interconversions

Indirect methods, involving the transformation of existing functional groups, provide an alternative pathway to this compound, particularly when direct bromination proves to be low-yielding or non-selective.

Diazotization and Hydrolysis of Aminoisonicotinic Acid Derivatives

A versatile indirect route involves the diazotization of an amino group, followed by its displacement with a hydroxyl group. For the synthesis of this compound, a suitable precursor would be 2-amino-5-bromoisonicotinic acid or its ester. The synthesis of 5-bromo-2-hydroxyisonicotinic acid methyl ester has been achieved through the diazotization and subsequent hydrolysis of 2-amino-5-bromoisonicotinic acid methyl ester. prepchem.com

The process begins with the formation of a diazonium salt from the primary aromatic amine using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgmasterorganicchemistry.com These diazonium salts are often unstable and are used immediately in the next step. organic-chemistry.org The diazonium group is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group upon heating in an aqueous acidic solution.

The table below outlines a general reaction scheme for this indirect approach.

PrecursorReagentsIntermediateProductReference
2-Amino-5-bromoisonicotinic acid methyl ester1. NaNO₂, H₂SO₄/H₂O₂ 2. HeatDiazonium salt5-Bromo-2-hydroxyisonicotinic acid methyl ester prepchem.com

Transformation of Pre-functionalized Pyridine Scaffolds

One of the most direct routes to substituted isonicotinic acids involves the chemical modification of pyridine precursors that already contain some of the desired functional groups. This approach leverages the inherent reactivity of the pyridine ring, which can be modulated by the existing substituents.

Direct halogenation and hydroxylation are primary examples of this strategy. For instance, the synthesis of 5-bromo-2-hydroxynicotinic acid, an isomer of the title compound, has been achieved through the direct bromination of 2-hydroxynicotinic acid. In this process, 2-hydroxynicotinic acid is treated with an alkali-metal hypobromite, such as sodium hypobromite, in a strongly alkaline solution (pH 12 and above). google.comechemi.com The reaction proceeds via electrophilic substitution on the activated pyridine ring. Careful control of reaction conditions is crucial to ensure selective bromination at the C-5 position and to prevent the unwanted replacement of the carboxylic acid group with a halogen. google.com

Similarly, direct hydroxylation of the pyridine ring can be accomplished. A patented process describes the preparation of 2-hydroxyisonicotinic acid by reacting isonicotinic acid with elemental fluorine in water at low temperatures (-25°C to +30°C). google.com This method provides a controlled, regiospecific transformation of a C-H bond to a C-OH group in a single step. google.com

These transformations highlight the utility of starting with a substituted pyridine and performing selective functionalization to achieve the target molecule or a close analog.

Table 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid via Halogenation

Starting MaterialReagentsKey ConditionsProductSource
2-Hydroxynicotinic acidSodium hypobromite (from Bromine and NaOH)Strongly alkaline solution (pH ≥12), room temperature5-Bromo-2-hydroxynicotinic acid google.com
2-Hydroxynicotinic acidBromine, DMFIce-cooled temperature5-Bromo-2-hydroxynicotinic acid echemi.com

Multi-Step Synthesis Approaches for Complex Isonicotinic Acid Derivatives

When direct functionalization is not feasible or leads to poor selectivity, multi-step synthetic sequences are required. These approaches can involve either the initial construction of the pyridine ring with the desired functionalities already in place or the sequential introduction of functional groups onto a simpler aromatic precursor.

The de novo synthesis of the pyridine ring offers a powerful strategy for controlling the substitution pattern from the outset. Various methods exist for constructing the pyridine core from acyclic precursors. acsgcipr.org

Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a particularly versatile tool for this purpose. rsc.orgresearchgate.net This method involves the cyclotrimerization of two alkyne molecules with a nitrile to form a substituted pyridine. rsc.org By choosing appropriately substituted alkynes and nitriles, specific functionalities like halogens and protected hydroxyl groups can be incorporated directly into the pyridine skeleton in a highly regioselective manner. researchgate.net

Other classical methods, such as the Hantzsch pyridine synthesis and related multi-component reactions, can also be adapted. nih.gov These reactions typically involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org Incorporating halogenated or hydroxylated starting materials into these schemes allows for the formation of complex pyridine rings that would be difficult to access otherwise.

Table 2: Conceptual Approaches for Pyridine Ring Construction

Synthetic MethodKey PrecursorsPotential for Incorporation
[2+2+2] Cycloaddition2x Substituted Alkynes, 1x Substituted NitrileHalogen and protected hydroxyl groups on alkyne or nitrile partners. rsc.orgresearchgate.net
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester (or equivalent), Ammonia sourceHalogen and hydroxyl groups on the aldehyde or ketoester components. nih.gov
Multi-component ReactionsAldehydes, β-keto esters, Anilines, MalononitrileUse of functionalized building blocks to introduce desired substituents. nih.gov

This strategy involves a stepwise approach where functional groups are introduced one by one onto a basic aromatic scaffold. This method provides a high degree of control and flexibility. A representative synthesis could start with a simple, commercially available pyridine derivative.

For example, a synthetic sequence might begin with the bromination of a suitable pyridine precursor. The resulting bromopyridine can then undergo further transformations. A hydroxyl group can be introduced via nucleophilic substitution of another leaving group or through a Sandmeyer-type reaction if an aminopyridine is used as an intermediate. The carboxylic acid functionality is often installed late in the synthesis, for instance, through the oxidation of a methyl group or by metal-catalyzed carboxylation.

A relevant example is the four-step synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine. asianpubs.org This process involves:

Protection of the amino group.

Methoxylation to replace a different leaving group with a methoxy (B1213986) group (a precursor to the hydroxyl group).

Deprotection of the amino group.

Demethylation of the methoxy group to yield the final hydroxyl group. asianpubs.org

This sequence illustrates the strategic use of protecting groups and the stepwise installation of functionalities to achieve a complex substitution pattern, a logic that is directly applicable to the synthesis of this compound. Similarly, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) demonstrates the sequential functionalization of a heterocyclic system, where bromination is followed by nitration in a one-pot procedure by carefully controlling the reaction temperature. orgsyn.org

Table 3: Illustrative Pathway for Sequential Functionalization

StepTransformationReagents/ConditionsIntermediate/ProductRationale
1Protection of Amino Group2,5-Hexanedione5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridinePrevents side reactions of the amine. asianpubs.org
2Introduction of Hydroxyl PrecursorSodium Methylate5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineNucleophilic substitution to install methoxy group. asianpubs.org
3Deprotection of Amino GroupHydroxylamine hydrochloride2-Amino-5-methoxypyridineUnmasks the amino functionality. asianpubs.org
4Formation of Hydroxyl Group95% H₂SO₄2-Amino-5-hydroxypyridineDemethylation to reveal the target hydroxyl group. asianpubs.org

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Hydroxyisonicotinic Acid

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is a consequence of the electron-deficient nature of the pyridine ring, which is further amplified by the electron-withdrawing carboxylic acid group. Nucleophilic attack at the carbon bearing the bromine is stabilized by the ability of the nitrogen atom to delocalize the negative charge of the intermediate Meisenheimer-like complex.

Ligand-Promoted C-Br Bond Activation and Functionalization

While direct nucleophilic substitution is possible, the activation of the C-Br bond can be significantly enhanced through the use of ligands, particularly in the context of metal catalysis. In the absence of a metal catalyst, certain ligands can still promote the functionalization of the C-Br bond, although this is less common for aryl bromides compared to their iodide counterparts. For instance, the presence of a strong electron-withdrawing group can facilitate direct displacement of the bromide by strong nucleophiles.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful and versatile toolkit for the functionalization of the C-Br bond in 2-bromo-5-hydroxyisonicotinic acid. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation and reductive elimination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming carbon-carbon bonds. It involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. The reaction is known for its high functional group tolerance, making it suitable for a molecule like this compound with its multiple reactive sites. The general scheme involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.

Thioetherification: The formation of an aryl thioether can be achieved through palladium- or copper-catalyzed cross-coupling with thiols or their corresponding salts. These reactions are valuable for the synthesis of various sulfur-containing heterocyclic compounds. The choice of catalyst and ligands is crucial to achieve high yields and prevent side reactions.

Decarboxylative Coupling: While the carboxylic acid group is generally stable, under specific palladium-catalyzed conditions, decarboxylative coupling reactions can occur. These reactions typically involve the coupling of an aryl halide with a carboxylic acid salt, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. However, given the presence of the bromo substituent, cross-coupling reactions at the C-Br bond are generally more facile and selective.

A hypothetical data table illustrating the potential outcomes of Suzuki-Miyaura coupling reactions with this compound is presented below. The conditions are based on standard literature procedures for similar substrates.

EntryBoronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-hydroxy-2-phenylisonicotinic acid
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane5-hydroxy-2-(4-methoxyphenyl)isonicotinic acid
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane5-hydroxy-2-(thiophen-2-yl)isonicotinic acid

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.

Amination, Etherification, and Thiolation Reactions

Beyond metal-catalyzed cross-coupling, the bromine atom can be displaced by various nucleophiles to introduce nitrogen, oxygen, and sulfur functionalities.

Amination: The direct reaction with amines (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds. This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base to couple the aryl bromide with a primary or secondary amine.

Etherification: The synthesis of aryl ethers can be accomplished through the Ullmann condensation, which involves the copper-catalyzed reaction of the aryl bromide with an alcohol in the presence of a base. More modern palladium-catalyzed methods (Buchwald-Hartwig etherification) also provide an efficient route to these compounds.

Thiolation: Similar to etherification, the introduction of a thiol group can be achieved via copper- or palladium-catalyzed coupling with a thiol or a thiolate salt.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 5-position is another key site for chemical transformations, allowing for the introduction of a variety of functional groups through O-alkylation and O-acylation, and also participating in redox reactions.

O-Alkylation and O-Acylation for Ether and Ester Formation

O-Alkylation: The hydroxyl group can be readily converted into an ether functionality through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.

O-Acylation: Esterification of the phenolic hydroxyl group can be achieved by reaction with an acylating agent such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the generated acid. This reaction provides a straightforward method for the synthesis of aryl esters.

A hypothetical data table illustrating the potential outcomes of O-alkylation and O-acylation reactions is presented below.

EntryReagentBaseSolventProduct
1Methyl iodideK₂CO₃Acetone2-Bromo-5-methoxyisonicotinic acid
2Benzyl bromideNaHTHF2-Bromo-5-(benzyloxy)isonicotinic acid
3Acetyl chloridePyridineCH₂Cl₂4-Bromo-3-(carboxymethoxy)pyridine
4Benzoyl chlorideTriethylamineDichloromethane2-Bromo-5-(benzoyloxy)isonicotinic acid

This table is illustrative and based on general knowledge of O-alkylation and O-acylation reactions.

Redox Chemistry of the Hydroxyl Moiety

The phenolic hydroxyl group can participate in redox reactions. It can be oxidized to a quinone-like species under appropriate conditions. The redox potential of the hydroxyl group is influenced by the electronic properties of the pyridine ring and the other substituents. The presence of the electron-withdrawing carboxylic acid and the bromine atom would be expected to make the hydroxyl group more difficult to oxidize compared to phenol (B47542) itself. Conversely, the hydroxyl group can act as a hydrogen atom donor, and the resulting phenoxyl radical can be stabilized by resonance, including delocalization onto the pyridine ring. This property is relevant in the context of antioxidant activity and radical-mediated reactions.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions include esterification, amidation, and acyl halide formation, as well as decarboxylation.

Esterification, Amidation, and Acyl Halide Formation

The conversion of the carboxylic acid to its corresponding esters, amides, and acyl halides is fundamental in organic synthesis.

Esterification: The synthesis of esters from this compound can be achieved through various methods. For instance, the reaction with an alcohol in the presence of an acid catalyst or using coupling agents can yield the desired ester. A specific example is the formation of methyl 5-bromo-2-hydroxyisonicotinate. google.com

Amidation: Amide bond formation is a critical reaction in medicinal chemistry. Direct amidation of carboxylic acids with amines can be facilitated by catalysts like boric acid, which has been shown to be effective even with sterically hindered amines. orgsyn.org The use of activating agents such as carbodiimides, often in conjunction with additives like N-hydroxysuccinimide, is a common strategy to form an active intermediate that readily reacts with an amine. researchgate.net Formamide-based catalysts have also been developed for efficient amidation and esterification. rsc.org

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by reacting with reagents such as thionyl chloride or oxalyl chloride. These acyl halides are valuable intermediates for the synthesis of esters and amides under milder conditions.

Interactive Table: Common Transformations of the Carboxylic Acid Group

TransformationReagentsProduct Functional Group
EsterificationAlcohol, Acid CatalystEster
AmidationAmine, Coupling AgentAmide
Acyl Halide FormationThionyl ChlorideAcyl Halide

Decarboxylation Reactions and Mechanistic Investigations

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation. For β-keto acids, this reaction often proceeds readily upon heating through a cyclic transition state. masterorganicchemistry.com The stability of the resulting carbanion or enolate intermediate is a crucial factor. In the case of this compound, the electronic effects of the bromine and hydroxyl substituents on the pyridine ring would influence the ease of decarboxylation. Mechanistic studies often involve kinetic analysis and isotopic labeling to elucidate the reaction pathway. masterorganicchemistry.com

Chemo- and Regioselectivity in Multi-Substituted Pyridine Systems

In a molecule with multiple functional groups like this compound, controlling the chemo- and regioselectivity of reactions is paramount. The pyridine ring presents multiple potential reaction sites, and the existing substituents direct the outcome of further functionalization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in amidation reactions involving a molecule with both primary and secondary amine functionalities, boric acid catalysis has been shown to chemoselectively favor reaction at the primary amine. orgsyn.org

Regioselectivity: This determines the position at which a reaction occurs on the pyridine ring. The electronic properties of the bromo, hydroxyl, and carboxylic acid groups dictate the electrophilicity and nucleophilicity of the different carbon atoms in the ring. slideshare.net For instance, in nucleophilic aromatic substitution, the positions ortho and para to the nitrogen are generally activated, but the existing substituents can modify this preference. researchgate.net The interplay of steric and electronic effects governs whether an incoming reagent will attack at the C-2, C-3, C-4, or C-6 position. mdpi.com

Dearomatization Strategies and Subsequent Transformations

Dearomatization reactions convert the flat, aromatic pyridine ring into a three-dimensional, saturated or partially saturated heterocyclic system, which is a common motif in many biologically active compounds. researchgate.net

Nucleophilic Dearomatization of Pyridine Rings

Due to the inherent stability of the aromatic system, direct nucleophilic addition to pyridine is challenging and often requires activation of the pyridine ring. mdpi.com This can be achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt, which is significantly more electrophilic. researchgate.net The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the substituents on the pyridine ring. researchgate.netmdpi.com

Reductive Functionalization (e.g., Hydroboration, Hydrosilylation, Photoredox Catalysis)

Reductive functionalization offers another powerful route to dearomatized pyridines.

Hydroboration and Hydrosilylation: These reactions involve the addition of a B-H or Si-H bond across a double bond in the pyridine ring. Catalysts, often based on transition metals like iridium, ruthenium, or zinc, are typically required to facilitate this transformation. researchgate.netnsf.govfrontiersin.orgsci-hub.se The regioselectivity of hydroboration can be controlled to favor either 1,2- or 1,4-addition, leading to different dihydropyridine (B1217469) isomers. nsf.govacs.org

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a mild and efficient method for the functionalization of pyridines. acs.orgjiaolei.group This approach utilizes a photocatalyst that, upon excitation by visible light, can mediate single-electron transfer processes to generate reactive radical intermediates. nih.govacs.org This can enable a variety of transformations, including the introduction of alkyl or other functional groups onto the pyridine ring, sometimes leading to dearomatized products. researchgate.net

Interactive Table: Reductive Functionalization Methods

MethodReagent TypeKey Feature
HydroborationBoranes (e.g., pinacolborane)Forms borylated dihydropyridines
HydrosilylationSilanesForms silylated dihydropyridines
Photoredox CatalysisPhotocatalyst, LightGenerates radical intermediates

Intramolecular Cyclization Reactions of this compound Remain Undocumented in Publicly Accessible Research

Comprehensive searches of publicly available scientific literature and chemical databases have yielded no specific studies or detailed findings on the intramolecular cyclization reactions of this compound. While the synthesis and reactivity of related pyridine derivatives, such as those leading to the formation of furo[3,2-c]pyridine (B1313802) systems, are documented, explicit examples or dedicated research concerning the cyclization of this particular compound are not presently available.

The structure of this compound, featuring a bromine atom and a hydroxyl group on the pyridine ring, alongside a carboxylic acid function, theoretically presents possibilities for intramolecular cyclization. Such a reaction would likely involve the nucleophilic attack of the hydroxyl group on the carbon bearing the bromine atom, potentially leading to the formation of a furo[3,2-c]pyridin-4-one derivative. However, the feasibility and conditions required for such a transformation have not been reported.

The absence of published data prevents the inclusion of detailed research findings or the generation of data tables specifying reaction conditions, yields, and product characterization for the intramolecular cyclization of this compound. Further investigation into specialized chemical literature or unpublished research may be required to uncover information on this specific chemical transformation.

Derivatization and Advanced Functionalization Strategies

Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-Bromo-5-hydroxyisonicotinic Acid as a Building Block

The presence of multiple reactive functional groups on this compound allows it to be a key precursor in the synthesis of various novel heterocyclic scaffolds. These scaffolds are fundamental cores of many biologically active compounds and advanced materials.

The synthesis of new heterocyclic compounds often involves multi-step reaction sequences. For instance, the reaction of a bromo-substituted precursor can lead to the formation of fused ring systems. One such example is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have been investigated as potential anticancer agents. mdpi.com In this process, a bromo-substituted indolin-2-one scaffold is modified to create complex heterocyclic structures. mdpi.com

Another approach involves the construction of oxazinone-based structures. Researchers have developed a method to synthesize 3,4-dihydro-5-bromo nih.govchemrxiv.orgoxazin-2-one derivatives, which have shown potential as serine protease inhibitors. rsc.org This highlights the utility of bromo-substituted precursors in generating novel and biologically relevant heterocyclic systems. rsc.org

Furthermore, multicomponent reactions provide an efficient pathway to structurally diverse polyheterocyclic scaffolds. By combining different starting materials in a single reaction vessel, complex molecules can be assembled in a streamlined manner. nih.gov This strategy has been employed to create libraries of compounds for high-throughput screening in drug discovery and materials science.

The following table provides examples of heterocyclic scaffolds that can be synthesized using bromo-substituted precursors.

Heterocyclic ScaffoldSynthetic ApproachPotential ApplicationReference
1-benzyl-5-bromo-3-hydrazonoindolin-2-onesMulti-step synthesisAnticancer agents mdpi.com
3,4-dihydro-5-bromo nih.govchemrxiv.orgoxazin-2-oneCyclization reactionSerine protease inhibitors rsc.org
Polyheterocyclic scaffoldsMulticomponent assemblyDrug discovery, Materials science nih.gov

Development of Pyridine-Based Ligands and Chiral Auxiliaries

The pyridine (B92270) core of this compound is a common feature in the design of ligands for metal catalysis and coordination chemistry. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the other substituents can be modified to fine-tune the electronic and steric properties of the ligand.

A notable application is in the development of inhibitors for human vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders. nih.govchemrxiv.orgnih.gov Researchers have synthesized aminopyridine-based inhibitors, where the pyridine scaffold serves as the core for building molecules that can selectively bind to the ATP-binding site of these kinases. nih.govchemrxiv.orgnih.govresearchgate.net The development of these inhibitors often involves structure-activity relationship studies and crystallographic analysis to optimize their potency and selectivity. nih.govchemrxiv.org

The synthesis of such pyridine-based ligands can be achieved through methods like the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. researchgate.net This enables the attachment of various functional groups to the pyridine ring, leading to a diverse range of ligands with tailored properties. researchgate.net

While the direct use of this compound in the synthesis of chiral auxiliaries is not extensively documented in the provided search results, its potential for such applications is evident. The presence of multiple functional groups allows for the introduction of chiral moieties, which could then be used to control the stereochemistry of chemical reactions.

Functionalization for Advanced Materials Science Applications (e.g., Polymers, Coatings)

The unique properties of this compound and its derivatives also lend themselves to applications in materials science. The ability to form polymers and coatings with specific functionalities is of significant interest.

For instance, heterocyclic compounds are known for their environmental resilience and unique electrical and optical properties, making them suitable for use as dyes, pigments, and in the development of advanced polymers. mdpi.com The derivatization of this compound can lead to monomers that can be polymerized to create materials with tailored characteristics.

An analogous area of research is the development of biobased polymers from monomers like 2,5-furandicarboxylic acid, which shares structural similarities with some derivatives of isonicotinic acid. rsc.org These polymers are being explored for applications in packaging, textiles, and coatings due to their potential for enhanced thermo-mechanical properties and biodegradability. rsc.org The principles guiding the development of these furan-based polymers could be applied to pyridine-based systems derived from this compound.

The functionalization of this compound can introduce reactive groups that facilitate polymerization or cross-linking, leading to the formation of robust and functional materials. The bromo- and hydroxyl- groups, in particular, offer handles for a variety of chemical modifications to achieve desired material properties.

Exploration of Tautomeric Equilibria in Hydroxypyridine Systems

Hydroxypyridines, including this compound, can exist in different tautomeric forms. The equilibrium between the enol (hydroxy) and keto (oxo) forms can be influenced by factors such as the solvent, temperature, and the presence of other functional groups. beilstein-journals.org this compound itself can exist as 5-bromo-2-oxo-1H-pyridine-4-carboxylic acid. uni.lu

The study of tautomerism is crucial as the different tautomers can exhibit distinct chemical reactivity and physical properties. For example, in similar systems like 7-hydroxy-8-(azophenyl)quinoline, the tautomeric equilibrium between the azo and hydrazone forms has been investigated. beilstein-journals.org It has been shown that in non-protic solvents, cooling can shift the equilibrium towards the keto tautomer. beilstein-journals.org

Spectroscopic and Structural Characterization in Advanced Chemical Research

Application of Advanced NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromo-5-hydroxyisonicotinic acid, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns (coupling) that reveal their connectivity. The acidic protons of the -OH and -COOH groups are typically broad and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon of the carboxyl group (C=O) will appear significantly downfield.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
H (on -OH)9.0 - 11.0-Broad SingletChemical shift is solvent and concentration dependent.
H (on -COOH)11.0 - 13.0-Broad SingletChemical shift is solvent and concentration dependent.
Aromatic H7.5 - 8.5-DoubletThe exact chemical shift and coupling constants would depend on the precise electronic effects of the substituents.
Aromatic H7.0 - 8.0-DoubletThe exact chemical shift and coupling constants would depend on the precise electronic effects of the substituents.
C-Br-110 - 125-
C-OH-150 - 160-
C-COOH-165 - 175-
Aromatic C-120 - 145-
Aromatic C-120 - 145-
Aromatic C-140 - 155-

Note: These are predicted values based on standard chemical shift ranges and the electronic effects of the substituents. Actual experimental values may vary.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₆H₄BrNO₃.

The mass spectrum would also reveal a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and any bromine-containing fragments, separated by two mass-to-charge units (m/z).

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the parent molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group.

Loss of a water molecule (H₂O) .

Loss of carbon monoxide (-CO) from the carboxylic acid group.

Loss of a bromine radical (-•Br) .

Decarboxylation (-CO₂) .

Table of Predicted Fragments:

Fragment Predicted m/z Notes
[M]⁺216.9378Molecular ion with ⁷⁹Br
[M+2]⁺218.9357Molecular ion with ⁸¹Br
[M - OH]⁺199.9327Loss of hydroxyl radical
[M - H₂O]⁺198.9297Loss of water
[M - CO]⁺188.9428Loss of carbon monoxide
[M - Br]⁺137.0242Loss of bromine radical
[M - COOH]⁺171.9484Loss of the carboxyl group
[M - CO₂]⁺172.9563Decarboxylation

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Conformational and Supramolecular Assembly Analysis

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. A successful crystal structure determination of this compound would reveal precise bond lengths, bond angles, and torsion angles.

This technique would also elucidate the supramolecular assembly of the molecules in the crystal lattice. The presence of the hydroxyl and carboxylic acid functional groups suggests the high likelihood of intermolecular hydrogen bonding. These hydrogen bonds would play a crucial role in the packing of the molecules, potentially forming dimers, chains, or more complex three-dimensional networks. The bromine atom could also participate in halogen bonding interactions.

As of now, there is no publicly available crystal structure data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid and hydroxyl groups. The aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Br stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)Weak
O-H (Phenolic)Stretching3600 - 3200 (broad)Weak
C-H (Aromatic)Stretching3100 - 3000Strong
C=O (Carboxylic Acid)Stretching1725 - 1700Moderate
C=C (Aromatic)Stretching1600 - 1450Strong
C-O (Carboxylic Acid)Stretching1320 - 1210Moderate
C-O (Phenolic)Stretching1260 - 1180Moderate
C-BrStretching680 - 515Strong

Note: These are general ranges and the exact frequencies can be influenced by hydrogen bonding and other intermolecular interactions.

These spectroscopic techniques are also invaluable for monitoring chemical reactions involving this compound, as the appearance or disappearance of characteristic peaks can indicate the formation of products or the consumption of reactants.

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the presence of the pyridine ring with its conjugated π-system, along with the carbonyl group of the carboxylic acid, will give rise to characteristic UV absorptions. The expected electronic transitions include:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the C=O double bond. They are expected to result in strong absorption bands in the UV region.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Bromo-5-hydroxyisonicotinic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with a high degree of accuracy.

DFT methods, particularly using hybrid functionals like B3LYP, are well-suited for studying substituted pyridine (B92270) systems, offering a balance between computational cost and accuracy. nih.govresearchgate.net These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, a study on isonicotinic acid methyl ester utilized the B3LYP/6-311++G(d,p) level of theory to identify its most stable conformer and analyze its vibrational spectra. nih.gov A similar approach for this compound would be crucial in understanding its fundamental characteristics.

Table 1: Representative Theoretical Data for this compound (Illustrative)

ParameterPredicted ValueMethod
HOMO Energy -6.5 eVDFT/B3LYP
LUMO Energy -1.8 eVDFT/B3LYP
HOMO-LUMO Gap 4.7 eVDFT/B3LYP
Dipole Moment 3.2 DDFT/B3LYP

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds. Actual values would require specific computation for this compound.

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating hydroxyl group, will influence the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups, and to a lesser extent the hydrogen on the pyridine ring, would exhibit positive potential, making them sites for nucleophilic interaction. nih.gov The bromine atom will also influence the electrostatic potential distribution.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.

MD simulations on substituted pyridine derivatives have been used to understand their binding processes with proteins. nih.gov For this compound, MD simulations could reveal the preferred conformations in different solvent environments and the dynamics of hydrogen bonding, particularly involving the carboxylic acid and hydroxyl groups. These simulations can also help in understanding how the molecule might interact with other chemical species in a reaction mixture.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction pathways and the factors that control reaction rates and product selectivity.

For reactions involving this compound, such as esterification, decarboxylation, or nucleophilic substitution, DFT calculations can be used to model the potential energy surface. This allows for the characterization of intermediates and transition state structures. For example, in the synthesis of related compounds, computational studies have been used to understand the role of catalysts and the stereospecificity of reactions. nih.gov A patent describing the synthesis of 5-bromo-2-hydroxynicotinic acid highlights the careful control of reaction conditions to achieve the desired product, a process that could be further optimized through computational modeling. google.com

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.

Structure-Activity Relationship Studies (Chemically focused, not biologically focused)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its activity. In a chemical context, this can refer to its reactivity, catalytic ability, or physical properties.

By systematically modifying the structure of this compound in silico (e.g., changing the position of the bromine atom, replacing the hydroxyl group with other functional groups), it is possible to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov Such a model can correlate structural descriptors (e.g., electronic properties, steric factors) with a particular chemical activity. For example, a 3D-QSAR study on substituted pyridine derivatives helped in understanding the key structural features for their inhibitory activity against certain enzymes, highlighting the importance of electrostatic and steric fields. nih.gov A similar approach could be used to predict the chemical reactivity of a series of related isonicotinic acid derivatives.

Applications in Diverse Chemical Synthesis and Catalysis

Role as a Key Intermediate in Fine Chemical Synthesis

2-Bromo-5-hydroxyisonicotinic acid is recognized as a key heterocyclic building block in organic chemistry. bldpharm.com Chemical suppliers categorize it among organic building blocks, bromides, carboxylic acids, and alcohols, highlighting its multifunctional nature. bldpharm.com Its structure is primed for a variety of chemical transformations, making it a versatile intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science. bldpharm.com

The utility of this compound lies in the distinct reactivity of its functional groups:

The Bromine Atom: Serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy for elaborating molecular complexity.

The Hydroxyl Group: Can be alkylated, acylated, or used as a directing group in subsequent reactions. Its presence also influences the electronic properties of the pyridine (B92270) ring.

The Carboxylic Acid Group: Can be converted into a wide array of derivatives, including esters, amides, and acid halides, providing a gateway to connect with other molecules or functional scaffolds.

The Pyridine Nitrogen: Can be quaternized or act as a coordination site for metal catalysts, influencing the reactivity of the entire ring system.

While specific industrial-scale applications for this compound are not widely documented in public literature, the strategic importance of similarly substituted pyridine and benzoic acid intermediates is well-established. For instance, the related compound 2-bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of Urolithin A, a metabolite with significant biological activity. nih.gov Likewise, 5-halo-2-hydroxynicotinic acids are used in the preparation of fused aromatic oxazepinones, which have applications as antihistaminics. This contextualizes the potential of this compound as a precursor for analogous high-value fine chemicals and pharmaceutical agents.

Utilization in the Synthesis of Complex Natural Product Analogs (Focus on chemical synthesis pathways)

Detailed chemical synthesis pathways using this compound for the specific purpose of creating complex natural product analogs are not extensively reported in the available scientific literature.

Precursor in the Development of Catalytic Systems

The molecular architecture of this compound provides the necessary features for its potential use as a precursor in catalytic systems.

Ligands for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. This compound possesses multiple potential coordination sites—the pyridine nitrogen, the hydroxyl oxygen, and the carboxylic acid group—that can bind to a metal center. This allows it to potentially act as a multidentate ligand, forming stable chelate rings with a transition metal. Such chelation can enhance the stability and modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

While specific research on this compound as a ligand is limited, studies on related structures demonstrate this principle. For example, copper-catalyzed reactions have been successfully applied to functionalize the C-5 position of 2-hydroxy and 2-bromopyridines. rsc.org This indicates the compatibility of the bromo-hydroxypyridine scaffold with transition metal systems. The presence of the additional carboxylic acid group in this compound offers a further coordination site, suggesting its potential for creating novel, well-defined catalysts for a range of organic transformations.

Organocatalytic Applications

Specific applications of this compound in the field of organocatalysis are not described in the current body of scientific literature. While derivatives of amino acids like proline and complex amines are foundational in many organocatalytic reactions, the direct use of this particular substituted isonicotinic acid has not been documented. youtube.comyoutube.com

Development of Novel Organic Reaction Methodologies

The use of this compound as a platform for the development of novel organic reaction methodologies is not specifically detailed in available research.

Integration into Biocatalytic Halogenation Strategies (e.g., Synthetic Metabolism for Biohalogenation)

The synthesis of halogenated heterocycles like this compound is of great interest, and biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds, using a halide salt, molecular oxygen, and a reduced flavin cofactor (FADH₂). nih.govchemrxiv.org

The mechanism involves the enzyme generating a potent electrophilic halogenating agent, believed to be hypohalous acid (HOX), at the flavin-binding site. researchgate.netmdpi.com This reactive species is then channeled through a tunnel to the substrate-binding site, where it is directed by an active-site lysine (B10760008) residue to perform a highly specific electrophilic aromatic substitution on the bound substrate. nih.govresearchgate.net

FDHs have been engineered and mined from genomes to expand their substrate scope and control their regioselectivity. nih.govchemrxiv.org Research has demonstrated the ability of these enzymes to halogenate a variety of substrates, including tryptophans, phenols, and pyrroles. nih.gov Notably, the fungal halogenase Rdc2 has been shown to chlorinate isoquinolines, demonstrating that heterocyclic scaffolds are viable substrates for these enzymes. nih.gov This enzyme specifically introduces a chlorine atom at the position ortho to a hydroxyl group, a substitution pattern analogous to that in this compound. nih.gov

This biocatalytic approach offers several advantages for producing compounds like this compound:

High Selectivity: Enzymes can provide chemo-, regio-, and stereoselectivity that is difficult to achieve with conventional chemical reagents, minimizing the formation of unwanted isomers. nih.govacademie-sciences.fr

Mild Conditions: Reactions are typically run in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for hazardous solvents. nih.gov

Green Chemistry: The use of benign halide salts instead of harsh and toxic chemical halogenating agents aligns with the principles of sustainable chemistry. academie-sciences.fr

The table below summarizes key aspects of biocatalytic halogenation relevant to the synthesis of functionalized aromatics.

Catalyst SystemSubstrate ClassTransformationKey Features
Flavin-Dependent Halogenase (FDH)Electron-Rich Aromatics (e.g., Tryptophan, Phenols)C-H Halogenation (Cl, Br)High regioselectivity; uses benign halide salts; operates in aqueous solution. nih.govchemrxiv.org
Fungal Halogenase (Rdc2)Isoquinolines, MacrolactonesC-H ChlorinationFirst fungal FDH identified; chlorinates ortho to a hydroxyl group. nih.gov
Engineered FDHsDiverse AromaticsC-H HalogenationDirected evolution improves stability, substrate scope, and site-selectivity. nih.gov

This synthetic metabolism approach, where enzymes are used to perform specific chemical steps, represents a powerful strategy for the future production of complex and valuable chemical intermediates.

Q & A

Q. What are the common synthetic routes for 2-bromo-5-hydroxyisonicotinic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 5-hydroxyisonicotinic acid using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media. For example, literature reports bromination under controlled pH (3–5) to avoid over-bromination or decomposition . Reaction temperature (0–25°C) and solvent choice (e.g., acetic acid or DMF) critically affect regioselectivity and yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 1^1H NMR (DMSO-d₆) typically shows a singlet for the hydroxyl proton (~10.5 ppm) and aromatic protons (6.8–8.2 ppm), with 13^{13}C NMR confirming the carboxylic acid carbonyl (~168 ppm) and brominated aromatic carbons .
  • FT-IR : Key peaks include O-H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Br (550–650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode often shows [M-H]⁻ at m/z 230.97 (calculated for C₆H₃BrNO₃) .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility increases under basic conditions due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from varying solvent systems, tautomerism, or impurities. To address this:

  • Perform variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibria).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out adducts .
  • Cross-validate with X-ray crystallography when crystalline derivatives are available .

Q. What mechanistic insights explain the regioselectivity of bromination in 5-hydroxyisonicotinic acid?

Bromination occurs preferentially at the ortho position relative to the hydroxyl group due to electron-donating effects of the -OH substituent, which activates the aromatic ring. Density Functional Theory (DFT) studies suggest that the transition state for bromine addition is stabilized by hydrogen bonding between the hydroxyl group and the electrophilic bromine species . Kinetic studies under varying pH (2–6) further support this model .

Q. How can catalytic coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (3:1) at 80°C.
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to deprotonate the carboxylic acid and facilitate transmetallation.
  • Challenges : The hydroxyl group may compete in coordination; protecting it (e.g., as a TBS ether) can improve yields .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and use microwave-assisted synthesis to reduce time (15–30 min vs. 12 h) .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

  • Storage Conditions : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation and hydrolysis .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% H₃PO₄/ACN mobile phase) to identify degradation products (e.g., debrominated derivatives) .

Methodological Notes

  • Reproducibility : Always report solvent purity, reaction atmosphere (e.g., N₂), and equipment calibration details to ensure reproducibility .
  • Data Reporting : Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials, following ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-hydroxyisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-hydroxyisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.